REACTION_CXSMILES
|
S([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][CH:7]=1)(O)(=O)=O.C(=O)([O-])[O-].[Ca+2]>O>[CH3:13][NH:12][C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)OC1=CC=C(C=C1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was triturated with mortar and pestil
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with ether (8×60 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated to dryness
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 60 mmol | |
AMOUNT: MASS | 7.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |